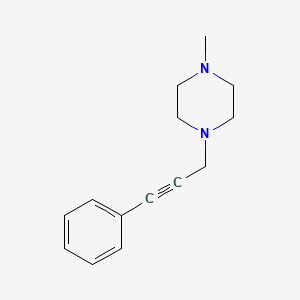

1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine is a chemical compound with the molecular formula C14H18N2. It is a piperazine derivative characterized by the presence of a phenyl group and a propynyl group attached to the piperazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperazine with 3-phenyl-2-propynyl bromide under basic conditions. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) at a controlled temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions: 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the propynyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in THF.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Reduced piperazine derivatives.

Substitution: Substituted piperazine compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound has been studied for its potential therapeutic effects, particularly in the context of neurological and psychiatric disorders. Its structural similarity to piperazine derivatives, which are known for their pharmacological activities, suggests that it may exhibit similar properties.

Case Study: Antidepressant Activity

Research indicates that compounds related to piperazine can act as serotonin reuptake inhibitors (SRIs), which are commonly used in the treatment of depression and anxiety disorders. A study published in PubMed highlights the structural features of piperazine derivatives that contribute to their pharmacological effects, suggesting that 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine could be a candidate for further investigation in this area .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules.

Synthesis of Propargylamines

One notable application is in the synthesis of propargylamines through Michael addition reactions. The compound can be utilized as a reactant along with other alkyne derivatives to produce propargylamines, which are valuable intermediates in organic synthesis . The following table summarizes relevant synthetic pathways:

| Entry | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | This compound + Methyl vinyl ketone | Cu catalysis, ethanol | High |

| 2 | This compound + Iodoalkyne | UVA irradiation, MeCN | Moderate |

The biological activity of this compound has been evaluated for its potential toxicological effects. Studies have shown that similar compounds can interact with lysosomal enzymes and may lead to phospholipidosis—a condition characterized by the accumulation of phospholipids within lysosomes . Understanding these interactions is crucial for assessing the safety profile of new drugs derived from this compound.

Inhibition Studies

Inhibition studies have indicated that certain piperazine derivatives can affect lysosomal phospholipase A2 activity, which is linked to drug-induced phospholipidosis. This insight is essential for drug development as it helps predict potential side effects associated with new pharmaceutical agents .

Wirkmechanismus

The mechanism of action of 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. Additionally, it can interact with cellular receptors, leading to downstream signaling effects that result in its observed biological activities .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-4-piperidinylpiperazine: Another piperazine derivative with similar structural features but different biological activities.

1-Phenylpiperazine: A compound with a phenyl group attached to the piperazine ring, used in various pharmaceutical applications.

Uniqueness: 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine is unique due to the presence of both a phenyl group and a propynyl group, which confer distinct chemical and biological properties.

Biologische Aktivität

1-Methyl-4-(3-phenylprop-2-yn-1-yl)piperazine is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a piperazine ring substituted with a phenylpropynyl moiety, which may contribute to its diverse biological effects. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

1. Antidepressant and Anxiolytic Effects

Research has indicated that piperazine derivatives exhibit significant antidepressant and anxiolytic properties. A study focusing on related compounds demonstrated that modifications in the piperazine structure could enhance binding affinity to serotonin receptors, which are crucial for mood regulation .

2. Anticonvulsant Activity

The anticonvulsant potential of piperazine derivatives has been explored extensively. In one study, derivatives similar to this compound were evaluated using the maximal electroshock seizure (MES) model in Wistar rats. The results indicated that certain structural modifications led to improved anticonvulsant efficacy compared to standard drugs .

3. Dopamine Transporter Binding

A notable area of interest is the compound's interaction with the dopamine transporter (DAT). Research on structurally related compounds has shown that modifications can significantly influence binding affinity to DAT and serotonin transporter (SERT). This suggests potential applications in treating cocaine addiction and other dopaminergic disorders .

Case Study 1: Antidepressant Activity

In a pharmacological evaluation, a series of piperazine derivatives were tested for their ability to modulate serotonin levels in animal models. The study found that compounds with phenyl substitutions exhibited enhanced antidepressant-like effects, supporting the hypothesis that the phenylpropynyl group may play a role in enhancing serotonergic activity .

Case Study 2: Anticonvulsant Screening

In another investigation, various piperazine derivatives were screened for anticonvulsant activity using the MES model. The results indicated that specific substitutions on the piperazine ring significantly increased protective effects against seizures, highlighting the importance of structural optimization in developing effective anticonvulsants .

Data Tables

Eigenschaften

IUPAC Name |

1-methyl-4-(3-phenylprop-2-ynyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-15-10-12-16(13-11-15)9-5-8-14-6-3-2-4-7-14/h2-4,6-7H,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHOJJSPTBKDPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC#CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.